Methyl glycyrrhetinate

Vue d'ensemble

Description

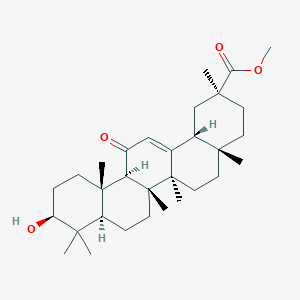

Methyl glycyrrhetinate is a derivative of glycyrrhetinic acid, which is a triterpenoid aglycone component of glycyrrhizic acid. Glycyrrhizic acid is the main triterpene glycoside found in the roots of licorice plants, such as Glycyrrhiza glabra and Glycyrrhiza uralensis. This compound is known for its various biological activities, including anti-inflammatory, antiviral, and antitumor properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl glycyrrhetinate can be synthesized through the esterification of glycyrrhetinic acid. One common method involves treating glycyrrhetinic acid with methanol in the presence of an acid catalyst, such as hydrochloric acid, to form this compound . Another method includes the benzoylation of glycyrrhetinic acid followed by alkaline hydrolysis to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce this compound efficiently .

Analyse Des Réactions Chimiques

Oxidation Reactions

Methyl glycyrrhetinate undergoes selective oxidation to form derivatives with modified biological activity:

- Mechanistic Insight : Oxidation at C11/C12 positions generates α,β-unsaturated ketones, which act as Michael acceptors for nucleophilic attack (e.g., by glutathione), contributing to cytotoxic effects .

Reduction Reactions

Reductive modifications alter functional groups while preserving the triterpenoid backbone:

- Biological Impact : Reduced derivatives show diminished cytotoxicity compared to oxidized forms, suggesting the C11/C12 carbonyl is critical for bioactivity .

Substitution Reactions

Esterification and amino acid coupling at C3 enhance pharmacological properties:

- Structure-Activity Relationship (SAR) :

Ring-Opening and Functionalization

Cleavage of ring A enables synthesis of novel seco-derivatives:

- Applications : A-seco derivatives are explored for antiviral and anti-inflammatory applications due to improved target binding .

Glycosylation

Sugar moieties are introduced to modulate solubility and bioactivity:

| Reagent/Conditions | Product | Key Findings |

|---|---|---|

| Glucose/galactose via Koenigs-Knorr | C3 glycosides (compounds 7 , 12 ) | Glycosides inhibit α-glucosidase (IC₅₀ = 0.687–0.759 mM), surpassing glycyrrhizic acid. |

Dehydrogenation

Introduction of double bonds enhances reactivity:

| Reagent/Conditions | Product | Key Findings |

|---|---|---|

| DDQ in benzene (reflux) | 1,2-Diene derivatives (compound 12 ) | Enhances antiproliferative activity (IC₅₀ = 0.3 μM on KB-3-1 cells) via caspase activation. |

Key Research Findings

- Anticancer Activity : Methyl 2-cyano-3,12-dioxo derivatives induce mitochondrial dysfunction and caspase-dependent apoptosis, with potency exceeding CDDO-Me .

- Antiviral Potential : C3-modified derivatives inhibit SARS-CoV-2 replication by targeting viral proteases .

- Therapeutic Limitations : High lipophilicity of unmodified MeGLC limits bioavailability, necessitating ester or glycoside prodrugs .

Comparative Reactivity Table

Applications De Recherche Scientifique

Anticancer Properties

Methyl glycyrrhetinate has demonstrated significant cytotoxic effects against various cancer cell lines. A study highlighted that this compound exhibited potent antiproliferative activity against human epidermoid cancer cells (KB-3-1), with an IC50 value of 0.3 μM, indicating its potential as a chemotherapeutic agent . The compound induces apoptosis through intrinsic pathways, characterized by mitochondrial dysfunction and caspase activation .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, which are crucial for treating conditions like arthritis and inflammatory bowel disease. Its mechanism involves the modulation of immune responses and inhibition of pro-inflammatory cytokines .

Synthesis and Derivatives

This compound is synthesized by the methylation of glycyrrhetinic acid, which enhances its solubility and bioavailability. This synthetic modification allows for the exploration of various derivatives with improved pharmacological profiles . For instance, derivatives such as methyl 2-cyano-3,11-dioxo-18β-olean-1,12-dien-30-oate have been developed to enhance anticancer efficacy .

Therapeutic Applications

Antiviral Activity

this compound has shown promise in antiviral applications, particularly against viral infections like HIV and SARS-CoV-2. Its mechanisms include the inhibition of viral replication and modulation of immune responses . Clinical studies have suggested that glycyrrhizic acid preparations containing this compound can improve liver function in COVID-19 patients with comorbidities .

Cosmetic Applications

In the cosmetic industry, this compound is utilized for its skin-soothing properties. It is incorporated into formulations aimed at reducing inflammation and irritation, thereby enhancing skin health .

Case Studies and Research Findings

Mécanisme D'action

Methyl glycyrrhetinate exerts its effects through various molecular targets and pathways:

Anti-inflammatory: It inhibits the MAPK/NF-κB signaling pathway, reducing the expression of pro-inflammatory cytokines such as interleukin-1β and interleukin-6.

Antitumor: It induces apoptosis in cancer cells by triggering the mitochondrial pathway and activating caspases.

Antiviral: It interferes with viral replication by inhibiting viral enzymes and modulating host immune responses.

Comparaison Avec Des Composés Similaires

Methyl glycyrrhetinate is compared with other glycyrrhetinic acid derivatives:

Glycyrrhetinic Acid: The parent compound, known for its anti-inflammatory and antiviral properties.

Glycyrrhizic Acid: A glycoside form with enhanced solubility and bioavailability.

Betulinic Acid: Another triterpenoid with similar antitumor activities but different structural features.

Oleanolic Acid: A structurally related triterpenoid with comparable biological activities.

This compound is unique due to its specific esterification, which enhances its biological activities and makes it a valuable compound for further research and industrial applications .

Activité Biologique

Methyl glycyrrhetinate, a derivative of glycyrrhetinic acid, has garnered significant attention in recent years due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, highlighting its cytotoxic properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Derivation

This compound is synthesized from glycyrrhetinic acid, a natural compound extracted from the root of Glycyrrhiza glabra (licorice). The molecular structure features a triterpenoid backbone, which is essential for its biological activity. Modifications at various positions on this backbone can enhance its efficacy against different cancer cell lines.

Cytotoxic Activity

Numerous studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibits a dose-dependent inhibition of cell growth, with several key findings summarized in the table below:

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : this compound triggers apoptotic pathways in cancer cells. This is evidenced by assays such as acridine orange/ethidium bromide staining and DNA laddering experiments, which confirm the induction of programmed cell death .

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at various phases, notably the S phase, thereby inhibiting cellular proliferation .

- Mitochondrial Dysfunction : this compound disrupts mitochondrial membrane potential, leading to the release of pro-apoptotic factors and subsequent activation of caspases .

- Antioxidant Properties : Some studies suggest that glycyrrhetinic acid derivatives possess antioxidant properties that may contribute to their anticancer effects by reducing oxidative stress within cells .

Case Studies and Clinical Implications

Research has explored the potential clinical applications of this compound as an adjunct therapy in cancer treatment:

- A study highlighted its effectiveness against hepatocellular carcinoma cells, indicating its potential role in liver cancer therapies .

- Another investigation reported that this compound could enhance the efficacy of conventional chemotherapeutics when used in combination treatments .

Safety Profile

While this compound shows promising anticancer properties, safety assessments are crucial for its therapeutic use. Research indicates that glycyrrhizic acid derivatives do not exhibit significant reproductive or developmental toxicity in animal models at controlled doses . However, further toxicological studies are warranted to establish safe dosage ranges for human applications.

Propriétés

IUPAC Name |

methyl (2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O4/c1-26(2)22-9-12-31(7)24(29(22,5)11-10-23(26)33)21(32)17-19-20-18-28(4,25(34)35-8)14-13-27(20,3)15-16-30(19,31)6/h17,20,22-24,33H,9-16,18H2,1-8H3/t20-,22-,23-,24+,27+,28-,29-,30+,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIVRCBSQPCSCQ-BDANYOJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)OC)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90933191 | |

| Record name | Methyl 3-hydroxy-11-oxoolean-12-en-29-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1477-44-7 | |

| Record name | Methyl glycyrrhetinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1477-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl glycyrrhetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-hydroxy-11-oxoolean-12-en-29-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.